5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that includes benzyl, bromo, hydroxy, methoxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves multiple steps. One common method includes the acylation of benzene with 5-bromonicotinoyl chloride to produce 5-bromo-3-benzoylpyridine, followed by Kizhner reduction to yield 3-hydroxy-5-benzylpyridine . This intermediate can then be further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups may also play a role in binding to proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-hydroxy-5-methoxycinnamic acid
- 3-hydroxy-5-benzylpyridine
- β-(3-bromo-4-hydroxy-5-methoxyphenyl)alanine
Uniqueness
5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for multiple points of modification, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H20BrN3O7 |
---|---|
Molecular Weight |
554.3 g/mol |
IUPAC Name |
5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C25H20BrN3O7/c1-35-19-11-15(10-18(26)22(19)30)21-20-23(36-28(21)16-8-5-9-17(12-16)29(33)34)25(32)27(24(20)31)13-14-6-3-2-4-7-14/h2-12,20-21,23,30H,13H2,1H3 |
InChI Key |
KDQRKIRJGGNYDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)CC4=CC=CC=C4)ON2C5=CC(=CC=C5)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
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